1-Phenethylpiperazine

Descripción

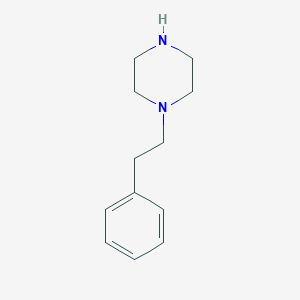

1-Phenethylpiperazine is a piperazine derivative characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to one nitrogen atom of the piperazine ring. It serves as a precursor or intermediate in synthesizing analogs targeting monoamine transporters, particularly the vesicular monoamine transporter 2 (VMAT2), which is implicated in neuropsychiatric disorders such as methamphetamine addiction .

The synthesis of this compound typically involves alkylation of piperazine with phenethyl bromide under reflux conditions in the presence of a base like K₂CO₃ . Its structural flexibility allows for further modifications, such as substitution with fluorinated or hydroxylated phenethyl groups, to enhance solubility and binding affinity .

Propiedades

IUPAC Name |

1-(2-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-5,13H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUAPSRIYZLAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201292 | |

| Record name | 1-Phenethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-49-3 | |

| Record name | 1-(2-Phenylethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

In a representative procedure, piperazine is treated with phenethyl bromide in acetonitrile under reflux, using potassium carbonate (K₂CO₃) as a base to deprotonate the amine and facilitate substitution. The reaction proceeds via an SN2 mechanism, forming this compound as the primary product. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are typical to ensure complete conversion.

Yield Optimization and Byproduct Management

A critical challenge is avoiding over-alkylation, which produces 1,4-diphenethylpiperazine. To suppress this, a 1:1 molar ratio of piperazine to phenethyl bromide is maintained, though slight excesses of piperazine (1.2:1) improve mono-alkylation yields. Post-reaction purification via vacuum distillation or column chromatography achieves >90% purity, with yields ranging from 70% to 85% under optimized conditions.

Reductive Amination Strategies

Reductive amination offers an alternative pathway, particularly useful for synthesizing this compound from ketone or imine precursors.

Intermediate Synthesis and Reduction

For instance, reacting phenethylamine with glyoxal forms a diimine intermediate, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This one-pot method avoids isolation of unstable intermediates, though it requires strict anhydrous conditions. LiAlH₄ provides higher yields (75–80%) compared to NaBH₄ (60–65%) due to its stronger reducing capacity.

Solvent and Temperature Effects

Tetrahydrofuran (THF) is the preferred solvent for its ability to dissolve both organic and inorganic reagents. Reactions conducted at 0–5°C minimize side reactions, while gradual warming to room temperature ensures complete reduction. Post-reduction quenching with ethyl acetate and aqueous workup isolates the product, which is further purified via recrystallization in hexane.

Cyclization of Dichloroethylamines with Phenethylamine

A solvent-free cyclization method, adapted from patent CN103980229B, involves heating bis(2-chloroethyl)amine with phenethylamine at 160–250°C. This approach eliminates the need for solvents, reducing waste and simplifying purification.

Reaction Dynamics

At elevated temperatures, the dichloroethylamine undergoes intramolecular nucleophilic attack by phenethylamine, forming the piperazine ring. The reaction produces this compound hydrochloride, which is neutralized with sodium hydroxide to yield the free base. This method achieves yields of 80–85% with purity exceeding 95% after vacuum distillation.

Scalability and Industrial Relevance

The absence of solvents and catalysts makes this method cost-effective for large-scale production. However, precise temperature control is critical to prevent decomposition, necessitating specialized reactor setups.

Hydrogenation of Piperazine Diones

Inspired by green chemistry principles, hydrogenation of piperazine-2,3-dione derivatives offers an eco-friendly route.

Synthesis of Piperazine-2,3-dione Intermediate

Phenethylamine is condensed with diethyl oxalate in toluene, forming this compound-2,3-dione. This intermediate is isolated via filtration and dried under vacuum.

Catalytic Hydrogenation

The dione is hydrogenated using Raney nickel at 150–200°C under 3–5 MPa hydrogen pressure. This step restores the piperazine ring, achieving near-quantitative conversion (98%) and selectivity (96.7%). Post-reaction filtration and distillation yield this compound with 95% purity.

Comparative Analysis of Methodologies

Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 70–85 | 90–95 | Simple setup, scalable | Byproduct formation |

| Reductive Amination | 60–80 | 85–90 | One-pot synthesis | Sensitive to moisture |

| Cyclization | 80–85 | >95 | Solvent-free, low cost | High energy input |

| Hydrogenation | 95–98 | 95–98 | Eco-friendly, high selectivity | Requires high-pressure equipment |

Computational Modeling for Optimization

Recent studies employ MP2 perturbation theory to model electrostatic potential surfaces and HOMO-LUMO gaps, predicting optimal reaction conditions. For example, simulations suggest that alkylation proceeds most efficiently in polar aprotic solvents (ε > 20), aligning with experimental data using acetonitrile (ε = 37.5) .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenethylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenated compounds, alkylating agents; reactions often carried out in polar solvents.

Major Products: The major products formed from these reactions include various substituted piperazines, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Phenethylpiperazine is an organic compound with the chemical formula . Its structure consists of a piperazine ring substituted with a phenethyl group, which contributes to its biological activity.

Anti-Cancer Research

Recent studies have highlighted PEP derivatives as potential anti-cancer agents. For instance, molecular docking studies have shown that certain piperazine derivatives exhibit significant binding affinity to androgen receptors, suggesting their use in prostate cancer treatment. A specific derivative demonstrated a binding affinity of −7.5 kcal/mol, indicating strong interaction potential with target proteins involved in cancer proliferation .

Table 1: Binding Affinities of PEP Derivatives

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| Compound 5 | -7.5 | Androgen Receptor |

| Compound 17 | -7.1 | Androgen Receptor |

Neurological Disorders

PEP has been investigated for its effects on neurotransmitter systems, particularly regarding dopamine transport. A study synthesized a series of 1,4-diphenethylpiperazine analogs that were evaluated for their ability to inhibit the vesicular monoamine transporter-2 (VMAT2). Some compounds exhibited potent inhibition comparable to established drugs like lobelane, making them promising candidates for treating methamphetamine use disorders .

Table 2: VMAT2 Inhibition Potency of PEP Analogues

| Compound | Inhibition Constant (Ki) (nM) | Water Solubility (mg/mL) |

|---|---|---|

| 6b | 35 | 13.5 |

| 6e | 48 | 20.0 |

| 9a | 37 | 33.3 |

Case Study 1: Prostate Cancer Treatment

In silico studies on arylpiperazine derivatives, including PEP, have demonstrated their potential as anti-proliferative agents against prostate cancer cells. The study utilized quantitative structure-activity relationship (QSAR) models to predict the efficacy of these compounds, leading to the identification of several candidates for further development .

Case Study 2: Treatment of Methamphetamine Use Disorders

A library of PEP analogs was synthesized and tested for VMAT2 inhibition. The results indicated that these compounds not only inhibited dopamine uptake effectively but also exhibited enhanced water solubility compared to previous analogs. This property is crucial for oral bioavailability and therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 1-Phenethylpiperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, influencing their activity. The compound can modulate neurotransmitter systems, potentially affecting neuronal signaling pathways. This interaction can lead to various physiological effects, which are the subject of ongoing research .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : Compounds like 1-(3-trifluoromethylphenyl)piperazine () exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

- Symmetrical vs. Asymmetrical Substitution: 1,4-Diphenethylpiperazine analogs (e.g., 14a–14f) show higher VMAT2 inhibition (Ki = 9.3–13 nM) compared to monosubstituted derivatives, likely due to improved hydrophobic interactions .

Pharmacological Activity

VMAT2 Inhibition

1,4-Diphenethylpiperazine derivatives demonstrate potent inhibition of dopamine uptake at VMAT2, with Ki values in the low nanomolar range (Table 1). These analogs outperform lobeline, a natural alkaloid, in both potency and water solubility .

Table 1 : Comparison of VMAT2 Inhibition

| Compound | Ki (nM) for [³H]DA Uptake | Water Solubility (mg/mL) |

|---|---|---|

| Lobeline | 120 | 0.5 |

| This compound | Not reported | Low (hydrochloride salt) |

| 1,4-Diphenethylpiperazine | 9.3–13 | 5–10 (hydrochloride salt) |

Serotonin and Dopamine Receptor Affinity

- 1-Phenylpiperazine () binds to serotonin (5-HT₁A/₂A) and dopamine receptors, making it a template for antipsychotic agents.

- 1-(2-Methoxyphenyl)piperazine () shows selective affinity for 5-HT receptors, with its methoxy group enhancing binding specificity .

Physicochemical Properties

- Solubility : 1,4-Diphenethylpiperazine analogs exhibit improved water solubility (5–10 mg/mL as hydrochloride salts) compared to this compound, which is critical for oral bioavailability .

- Metabolic Stability : Fluorinated derivatives (e.g., 1-(3-trifluoromethylphenyl)piperazine) resist CYP450-mediated oxidation, prolonging their half-life .

Actividad Biológica

1-Phenethylpiperazine (PEP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and various biological activities associated with PEP, supported by data tables and relevant case studies.

Synthesis of this compound

This compound is synthesized through the Mannich reaction, which combines piperazine derivatives with phenethylamine. This method has been pivotal in developing compounds with enhanced biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural characterization of synthesized compounds is typically performed using techniques such as NMR, FT-IR, and mass spectrometry .

Pharmacological Profile

This compound and its derivatives have been evaluated for their interactions with various neurotransmitter receptors, particularly in the central nervous system (CNS). Notably, PEP has shown affinity for serotonin receptors, specifically the 5-HT(2A) receptor, which plays a crucial role in sleep regulation. Recent studies indicate that PEP derivatives can enhance sleep consolidation and deep sleep in animal models .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

PEP exhibits notable antimicrobial properties against various bacterial strains. A study reported the following zones of inhibition for PEP against selected pathogens:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 6 |

| Escherichia coli | 17 |

| Candida albicans | 0 |

Positive controls showed significantly larger zones of inhibition (40 mm for bacteria and 15 mm for fungi) .

2. Anti-inflammatory Effects

PEP has demonstrated anti-inflammatory properties in various assays. The ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Its mechanism involves modulating pathways associated with inflammation, such as NF-kB signaling .

3. Analgesic Activity

Research indicates that PEP derivatives can exhibit analgesic effects comparable to conventional pain relievers. The analgesic activity is assessed using various models, including the hot plate test and formalin test, demonstrating significant pain relief at specific dosages .

4. Antidepressant Properties

The potential antidepressant effects of PEP have been linked to its interaction with serotonin receptors. Studies suggest that PEP may enhance serotonin levels in the brain, contributing to mood elevation and reduced anxiety symptoms .

Case Studies

Several case studies highlight the clinical applications and efficacy of PEP derivatives:

Case Study: Sleep Disorders

A clinical trial involving a new PEP derivative demonstrated significant improvements in sleep quality among patients with insomnia. Participants reported better sleep consolidation and increased duration of deep sleep compared to baseline measurements .

Case Study: Antimicrobial Resistance

In a study focused on antimicrobial resistance, PEP was tested against multidrug-resistant strains of bacteria. The results indicated that certain derivatives were effective at lower concentrations than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-phenethylpiperazine derivatives?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, this compound derivatives can be synthesized by reacting piperazine with phenethyl halides in the presence of a base like triethylamine (TEA). Alternatively, reductive amination using phenethyl aldehydes/ketones and piperazine precursors under hydrogenation conditions (e.g., Pd/C catalyst) is effective. Purification often employs crystallization (e.g., with diethyl ether) or flash chromatography .

Q. How can researchers verify the structural identity of this compound derivatives?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm backbone structure and substituent positions.

- Mass Spectrometry (GC-MS/LC-MS) : To determine molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., C-N stretches in piperazine rings).

- X-ray Crystallography : For absolute configuration determination in chiral derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- PPE : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .

- Ventilation : Use fume hoods to prevent inhalation exposure.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .

Q. What are the key physicochemical properties of this compound derivatives?

- Properties :

- Solubility : Generally soluble in polar solvents (e.g., ethanol, DCM) due to the piperazine ring’s polarity.

- Melting Point : Ranges from 100–250°C depending on substituents (e.g., halogenated derivatives exhibit higher melting points) .

- Stability : Stable under inert conditions but may degrade in strong acidic/basic environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for pharmacological targets?

- Methodology :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO, -CF) to enhance receptor binding. For example, 4-nitrobenzyl derivatives show improved antimicrobial activity .

- Chiral Centers : Enantioselective synthesis (e.g., using (R)-configured phenethyl groups) can enhance selectivity for CNS targets .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .

Q. How do researchers resolve contradictions in reported bioactivity data for piperazine derivatives?

- Approach :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Structural Confirmation : Ensure purity (>95% by HPLC) to rule out impurity effects .

- Meta-Analysis : Compare datasets across studies, focusing on variables like substituent positioning (e.g., para vs. meta chlorophenyl groups) .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound analogs?

- Models :

- Receptor Binding Assays : Radioligand competition assays (e.g., for serotonin 5-HT or dopamine D receptors).

- Cellular Pathways : Measure cAMP levels in HEK293 cells transfected with GPCRs .

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict permeability .

Q. How can researchers design this compound-based probes for kinase inhibition?

- Strategy :

- Fragment-Based Design : Combine the piperazine core with kinase-binding motifs (e.g., 4-fluorobenzyl groups for tyrosine kinase inhibition) .

- Click Chemistry : Introduce triazole linkages via Cu(I)-catalyzed azide-alkyne cycloaddition for modular derivatization .

- In Vivo Validation : Test lead compounds in xenograft models (e.g., for anticancer activity) .

Q. What analytical methods quantify this compound derivatives in biological matrices?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.